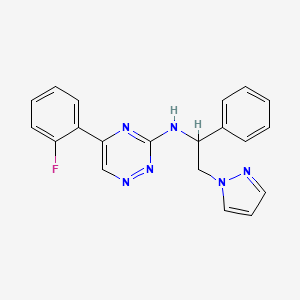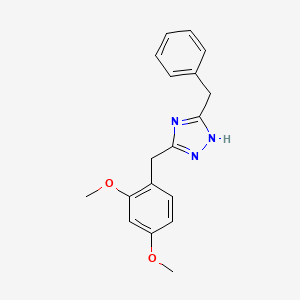
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
概要
説明
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate diketone.
Introduction of the triazine ring: Using a nucleophilic substitution reaction with cyanuric chloride.
Final coupling: Combining the pyrazole and triazine intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could target the triazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: Triazine derivatives are often used as ligands in coordination chemistry.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine
Biological Probes: Used in biochemical assays and imaging.
Industry
Agriculture: Potential use as herbicides or pesticides.
Dyes and Pigments: Used in the production of colorants.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways would be identified through biochemical assays and computational modeling.
類似化合物との比較
Similar Compounds
- 5-(2-chlorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
- 5-(2-bromophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Uniqueness
The presence of the fluorine atom in 5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine may confer unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro- and bromo- analogs.
特性
IUPAC Name |
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c21-17-10-5-4-9-16(17)18-13-22-26-20(24-18)25-19(14-27-12-6-11-23-27)15-7-2-1-3-8-15/h1-13,19H,14H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMUDIBKVTENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)NC3=NC(=CN=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4S*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3795719.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3795721.png)
![1'-(methylsulfonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B3795726.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3795733.png)
![8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3795735.png)
![{4-benzyl-1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3795741.png)
![2-(4-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B3795744.png)

![2-methyl-1-{1-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]azetidin-3-yl}piperidine](/img/structure/B3795757.png)
![5-acetyl-N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B3795779.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3795785.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}ethanesulfonamide](/img/structure/B3795792.png)
![1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3795800.png)
![1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B3795823.png)
